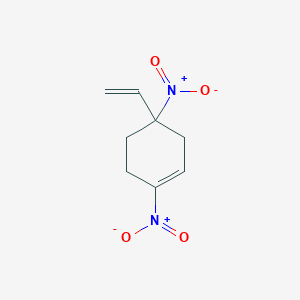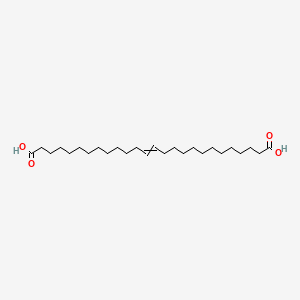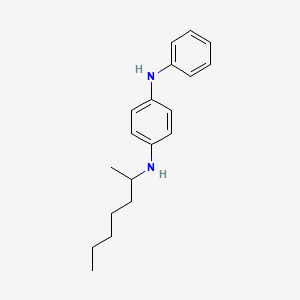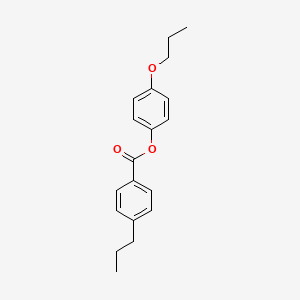
4-Ethenyl-1,4-dinitrocyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-1,4-dinitrocyclohex-1-ene is a chemical compound with a unique structure characterized by the presence of both ethenyl and dinitro functional groups attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1,4-dinitrocyclohex-1-ene typically involves the nitration of 4-ethenylcyclohexene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are essential to achieve high purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenyl-1,4-dinitrocyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-1,4-dinitrocyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Ethenyl-1,4-dinitrocyclohex-1-ene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ethenyl group can undergo polymerization or addition reactions. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethenylcyclohexene: Lacks the nitro groups, making it less reactive in certain chemical reactions.
1,4-Dinitrocyclohexene: Lacks the ethenyl group, limiting its applications in polymerization reactions.
4-Vinylcyclohexene: Similar structure but different reactivity due to the absence of nitro groups.
Uniqueness
4-Ethenyl-1,4-dinitrocyclohex-1-ene is unique due to the combination of ethenyl and dinitro functional groups, which confer distinct chemical reactivity and potential applications. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
52854-44-1 |
|---|---|
Molekularformel |
C8H10N2O4 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
4-ethenyl-1,4-dinitrocyclohexene |
InChI |
InChI=1S/C8H10N2O4/c1-2-8(10(13)14)5-3-7(4-6-8)9(11)12/h2-3H,1,4-6H2 |
InChI-Schlüssel |
DIYLVFYXVUQJGV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CCC(=CC1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14631919.png)
![Tripentyl[(triphenylsilyl)peroxy]silane](/img/structure/B14631923.png)


![6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one](/img/structure/B14631942.png)
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)

![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)

![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
